molecular formula C15H13NO4 B6094375 (2-acetamidophenyl) phenyl carbonate

(2-acetamidophenyl) phenyl carbonate

Cat. No.: B6094375
M. Wt: 271.27 g/mol
InChI Key: QCODGPVWNURRHE-UHFFFAOYSA-N
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Description

(2-Acetamidophenyl) phenyl carbonate is a carbonate ester derivative featuring a phenyl group and a 2-acetamidophenyl moiety. The acetamido group (-NHCOCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects, influencing its reactivity, solubility, and stability.

Key structural attributes:

  • Carbonate backbone: Provides hydrolytic sensitivity, making it reactive under acidic or basic conditions.
  • Aromatic systems: The phenyl groups contribute to π-π interactions and lipophilicity.

Properties

IUPAC Name

(2-acetamidophenyl) phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)16-13-9-5-6-10-14(13)20-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCODGPVWNURRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-acetamidophenyl) phenyl carbonate typically involves the reaction of 2-acetamidophenol with phenyl chloroformate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(2-acetamidophenyl) phenyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to produce 2-acetamidophenol and phenol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl carbonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: 2-acetamidophenol and phenol.

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used.

Scientific Research Applications

(2-acetamidophenyl) phenyl carbonate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It can be used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: It can be used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (2-acetamidophenyl) phenyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phenyl carbonate group can also undergo hydrolysis, releasing active intermediates that can interact with other molecular targets.

Comparison with Similar Compounds

Naphthalen-1-yl Phenyl Carbonate

  • Structure : Features a naphthalene ring fused to a phenyl carbonate group.
  • Molecular Weight : 264.27 g/mol .
  • Key Differences: The naphthalene system increases hydrophobicity (XLogP3 = 4.7) compared to the acetamidophenyl group, which introduces polar character .

(4-Acetamidophenyl) 2-Methylpropyl Carbonate

  • Structure : Contains a para-substituted acetamidophenyl group and a branched alkyl (2-methylpropyl) carbonate.
  • Alkyl vs. Aryl Carbonate: The 2-methylpropyl group increases flexibility and may lower thermal stability relative to rigid phenyl groups .

[Cyano(Phenyl)Methyl] Ethyl Carbonate

  • Structure: Combines a cyano-substituted benzyl group with an ethyl carbonate.
  • Molecular Weight: Not explicitly provided, but estimated to be lower than (2-acetamidophenyl) phenyl carbonate due to the smaller ethyl group.
  • Key Differences: Electron-Withdrawing Cyano Group: Enhances electrophilicity of the carbonate, increasing susceptibility to nucleophilic attack compared to the electron-donating acetamido group . Ethyl Carbonate: Likely more hydrolytically labile than phenyl carbonates due to reduced resonance stabilization .

Diphenyl Carbonate (DPC)

  • Structure : Simplest aromatic carbonate, with two phenyl groups.
  • Relevance : Widely studied in industrial synthesis (e.g., polycarbonates).
  • Key Differences :
    • Catalytic Behavior : DPC synthesis via methyl phenyl carbonate (MPC) disproportionation is highly dependent on Pb-based catalysts (e.g., PbO/MgO), which show strong metal-support interactions and high Lewis acidity .
    • Lack of Functional Groups : Unlike this compound, DPC lacks substituents that could participate in hydrogen bonding or steric modulation.

Physicochemical and Reactivity Comparisons

Hydrolytic Stability

  • Ortho-Substituted Carbonates : The acetamido group in this compound may slow hydrolysis due to steric protection of the carbonate linkage, unlike unsubstituted DPC or alkyl carbonates .
  • Para-Substituted Analogs : (4-Acetamidophenyl) derivatives likely exhibit faster hydrolysis due to reduced steric hindrance.

Catalytic Interactions

  • Pb-Based Catalysts : Studies on MPC disproportionation highlight that MgO and ZrO₂ supports enhance Pb dispersion and Lewis acidity, critical for carbonate reactivity .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Key Functional Groups
This compound ~285 (estimated) ~3.2 Phenyl, ortho-acetamido
Naphthalen-1-yl phenyl carbonate 264.27 4.7 Naphthalene, phenyl
(4-Acetamidophenyl) 2-methylpropyl carbonate ~271 (estimated) ~3.5 Para-acetamido, alkyl
Diphenyl carbonate 214.22 2.8 Phenyl

Table 2: Reactivity in Catalytic Systems

Compound Catalyst System Reaction Outcome
Diphenyl carbonate PbO/MgO High yield (disproportionation)
Methyl phenyl carbonate PbO/ZrO₂ 98% conversion to DPC
2-Acetamidophenyl acetate CuFe₂O₄/NaBH₄/Ac₂O 88% yield (reductive acetylation)

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